3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride

Description

Chemical Identity and Nomenclature

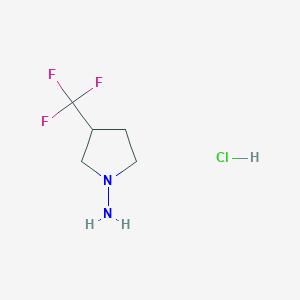

The chemical identity of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride is precisely defined through multiple standardized nomenclature systems and structural identifiers. The International Union of Pure and Applied Chemistry name for this compound is 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride, which systematically describes the structural components and their arrangement within the molecule. The compound exhibits the molecular formula Carbon-5 Hydrogen-10 Chlorine-1 Fluorine-3 Nitrogen-2, reflecting the presence of the pyrrolidine ring, trifluoromethyl substituent, amino group, and hydrochloride salt form. This molecular composition results in a calculated molecular weight of 190.59 grams per mole, which has been consistently reported across multiple chemical databases and suppliers.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as C1CN(CC1C(F)(F)F)N.Cl, which provides a linear description of the molecular connectivity and bonding patterns. The International Chemical Identifier string is InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H, offering a standardized method for uniquely identifying the compound structure. The corresponding International Chemical Identifier Key, AZARLBVIKRAVFL-UHFFFAOYSA-N, serves as a fixed-length hash representation that facilitates database searches and cross-referencing.

The stereochemical aspects of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride present interesting considerations for its chemical behavior and potential biological activity. The pyrrolidine ring adopts a puckered conformation, and the presence of the trifluoromethyl group at the 3-position creates a stereogenic center within the molecule. This structural feature introduces the possibility of enantiomeric forms, which could exhibit different biological activities and pharmacological properties. The specific stereochemistry and its implications for biological activity represent important areas for continued research and development.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride within the broader landscape of nitrogen-containing ring systems. The foundation of heterocyclic chemistry was established in the early 1800s, with several landmark discoveries that shaped the field. Pyrrolidine itself was first discovered by Runge in 1834 in coal tar, although it was not purified until Anderson accomplished this task in 1858. This early discovery marked the beginning of systematic investigations into five-membered nitrogen heterocycles, which would eventually lead to the sophisticated derivatives available today.

The development of systematic nomenclature for heterocyclic compounds represented a crucial advancement in the field. The Hantzsch-Widman nomenclature system, developed independently by A. Hantzsch in 1887 and O. Widman in 1888, provided a systematic approach for naming five- and six-membered rings containing nitrogen. This system was later expanded to accommodate different ring sizes and other heteroatoms, ultimately becoming the foundation for modern International Union of Pure and Applied Chemistry nomenclature rules. The systematic naming of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride follows these established conventions, reflecting the compound's position within the broader classification system of heterocyclic chemistry.

The recognition of pyrrolidine as a fundamental building block in medicinal chemistry emerged gradually throughout the 20th century. The five-membered pyrrolidine ring structure is present in numerous natural alkaloids, including nicotine and hygrine, demonstrating its importance in biological systems. This natural occurrence provided early evidence for the biological relevance of pyrrolidine-containing compounds and sparked interest in developing synthetic derivatives with enhanced properties. The amino acids proline and hydroxyproline represent additional examples of naturally occurring pyrrolidine derivatives, further emphasizing the biological significance of this heterocyclic framework.

The introduction of fluorinated groups into heterocyclic compounds represents a more recent development in medicinal chemistry, driven by the recognition that fluorine substitution can dramatically alter the biological properties of organic molecules. The trifluoromethyl group, in particular, has gained prominence due to its ability to enhance lipophilicity, metabolic stability, and membrane permeability. The systematic incorporation of trifluoromethyl groups into pyrrolidine derivatives, exemplified by compounds such as 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride, represents a convergence of classical heterocyclic chemistry with modern fluorine chemistry approaches.

Significance of Trifluoromethyl Group in Bioactive Molecules

The trifluoromethyl group has emerged as one of the most important functional groups in modern drug design, fundamentally altering the physicochemical and biological properties of organic compounds. The incorporation of trifluoromethyl functionality into bioactive molecules represents a strategic approach to optimize drug-like properties, particularly those related to absorption, distribution, metabolism, and excretion characteristics. The trifluoromethyl group is significantly more bulky than a methyl group, and this steric effect, combined with the strong electron-withdrawing properties of the three fluorine atoms, creates unique interactions with biological targets.

The impact of trifluoromethyl substitution on molecular properties has been extensively documented in pharmaceutical research. The trifluoromethyl group typically increases lipophilicity while maintaining or improving solubility characteristics, a combination that enhances membrane permeability and bioavailability. Additionally, the carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, conferring exceptional metabolic stability to the resulting compounds. This stability is particularly valuable in drug development, where metabolic degradation often limits the therapeutic effectiveness of candidate compounds.

The electronic effects of the trifluoromethyl group significantly influence the binding interactions between small molecules and their biological targets. The strong electron-withdrawing nature of the trifluoromethyl group affects the electron distribution throughout the molecule, potentially altering the strength and selectivity of protein-ligand interactions. In the context of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride, the positioning of the trifluoromethyl group at the 3-position of the pyrrolidine ring creates a unique electronic environment that may contribute to specific biological activities.

Recent research has demonstrated the broad applicability of trifluoromethylated compounds across multiple therapeutic areas. Studies have shown that the presence of trifluoromethyl groups at specific positions can significantly enhance anti-cancer properties compared to non-fluorinated analogs. For example, compounds containing trifluoromethyl groups at positions 3 and 5 of certain heterocyclic scaffolds have shown increased anti-cancer activity compared to their non-fluorinated counterparts. This enhancement is attributed to improved cellular uptake, enhanced target binding affinity, and increased metabolic stability.

The synthetic accessibility of trifluoromethylated compounds has improved dramatically in recent years, enabling the exploration of diverse structural modifications. Modern synthetic methods allow for the efficient introduction of trifluoromethyl groups into various heterocyclic frameworks, including pyrrolidine derivatives. These advances have facilitated the development of compound libraries containing trifluoromethylated analogs, enabling systematic structure-activity relationship studies and the identification of optimized lead compounds.

The pharmaceutical industry has increasingly recognized the value of trifluoromethyl-containing compounds, with a substantial proportion of newly approved drugs featuring this functional group. This trend reflects the consistent benefits observed when trifluoromethyl groups are incorporated into drug candidates, including improved pharmacokinetic profiles, enhanced target selectivity, and reduced off-target effects. The continued development of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride and related compounds represents part of this broader movement toward fluorinated pharmaceuticals.

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-1-2-10(9)3-4;/h4H,1-3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZARLBVIKRAVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-26-6 | |

| Record name | 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Approaches

Alternatively, the pyrrolidine ring can be constructed in the presence of trifluoromethylated precursors:

Starting from trifluoromethylated amino alcohols or halides, intramolecular cyclization is induced to form the pyrrolidine ring with the trifluoromethyl substituent in place.

This method often involves nucleophilic substitution or reductive amination steps.

Representative Synthesis Summary Table

| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Trifluoromethylation | Pyrrolidine or derivative | Radical CF3 source (e.g., Togni reagent), initiator | Introduction of CF3 at 3-position |

| 2 | Amination | 3-(Trifluoromethyl)pyrrolidine | Ammonia or amine source, solvent | Formation of pyrrolidin-1-amine |

| 3 | Salt Formation | Free amine | HCl in solvent | Formation of hydrochloride salt |

The trifluoromethylation step is critical and typically requires controlled radical conditions to ensure regioselectivity at the 3-position of the pyrrolidine ring.

Use of transition metal catalysts or photoredox catalysis has been reported to improve the efficiency and selectivity of trifluoromethylation reactions.

The amination step is generally straightforward but may require protection/deprotection strategies depending on the starting materials.

Conversion to the hydrochloride salt enhances the compound's stability and handling properties for further use.

The compound is characterized by:

Molecular formula: C5H10ClF3N2

Molecular weight: 190.59 g/mol

Structural confirmation via NMR, mass spectrometry, and elemental analysis.

The preparation of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride involves strategic trifluoromethylation of pyrrolidine derivatives followed by amination and salt formation. The synthetic routes rely on radical trifluoromethylation methodologies and careful control of reaction conditions to achieve high regioselectivity and yield. This compound serves as a versatile building block for further pharmaceutical and chemical research applications.

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Scientific Research Applications

Drug Development

The compound has shown promise as a potential therapeutic agent, particularly in the treatment of neurological and psychiatric disorders. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Case Study: Neurotransmitter Modulation

Research indicates that 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride can modulate neurotransmitter systems, particularly serotonin uptake. This modulation could have implications for the treatment of depression and anxiety disorders.

Antimicrobial Activity

The compound exhibits antimicrobial properties, showing effective inhibition against various bacterial strains. For instance, studies have reported significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL.

Cytotoxic Effects

Preliminary studies suggest that 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride may induce apoptosis in cancer cell lines. Research on related pyrrolidine derivatives has demonstrated their ability to target mitochondrial pathways, indicating potential applications in cancer therapy.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Neurotransmitter | Modulation of serotonin uptake |

Chemical Reactivity

The trifluoromethyl group significantly influences the chemical reactivity of 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride. It can participate in nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its utility as a building block for synthesizing novel biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to increased potency and selectivity . The pyrrolidine ring’s stereochemistry also plays a crucial role in its biological activity, as different stereoisomers can exhibit varying binding modes to enantioselective proteins . These interactions ultimately result in the compound’s desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(trifluoromethyl)pyrrolidin-1-amine hydrochloride with key analogs, highlighting structural differences, physicochemical properties, and applications inferred from the evidence:

Key Observations:

Impact of -CF₃ Group: The -CF₃ group significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-cyclopropylpyrrolidin-3-amine) . Electron-withdrawing effects reduce the amine’s basicity, altering its reactivity in coupling reactions or salt formation .

Role of Aromatic vs. Aliphatic Substituents :

- Aromatic substituents (e.g., 3-fluoro-2-nitrophenyl in ) enhance π-stacking interactions in drug-receptor binding, whereas aliphatic groups (e.g., cyclopropyl in ) favor steric effects.

Salt Form and Solubility :

- Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations. Dihydrochloride salts (e.g., ) may offer enhanced stability under acidic conditions.

Pharmaceutical Intermediates:

- Pyrrolidine- and piperidine-based amines are widely used in synthesizing kinase inhibitors (e.g., nilotinib analogs in ) and GPCR modulators. The -CF₃ group in 3-(trifluoromethyl)pyrrolidin-1-amine HCl may enhance blood-brain barrier penetration, making it valuable in CNS drug development .

Material Science:

- Fluorinated amines serve as ligands in catalysts for asymmetric synthesis. The -CF₃ group’s steric and electronic effects can influence enantioselectivity in organocatalytic reactions .

Stability and Handling Considerations

- Storage : Hydrochloride salts should be stored in airtight containers at 2–8°C to prevent deliquescence or degradation .

Biological Activity

3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, a compound with the chemical formula C5H9ClF3N, has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl group. This modification significantly influences its chemical reactivity and biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design.

The biological activity of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride primarily arises from its interaction with neurotransmitter systems and enzymes. Similar compounds have been shown to modulate the activity of various receptors and enzymes, suggesting that this compound may also exert effects on neurotransmitter release and uptake.

Potential Mechanisms:

- Neurotransmitter Modulation : Compounds containing trifluoromethyl groups often exhibit enhanced binding affinity to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity

Research has indicated that 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride exhibits various biological activities:

- Antimicrobial Properties : Similar pyrrolidine derivatives have demonstrated antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : Studies on related compounds suggest potential cytotoxic effects on tumor cell lines, indicating possible applications in cancer therapy.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Neurotransmitter | Modulation of serotonin uptake |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives found that compounds similar to 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 3.12 μg/mL for S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Research

In a separate investigation focusing on cytotoxic effects, a series of pyrrolidine derivatives were tested against several cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting that 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride might share similar mechanisms .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves cyclization reactions followed by amine functionalization. For example, General Procedure F1 (amide formation) from can be adapted using trifluoromethyl-containing precursors. Key intermediates are characterized via NMR (e.g., δ 2.56 ppm for methyl groups in trifluoromethylated pyrroles) and ESI-MS (e.g., m/z 311.1 for molecular ion detection). Purity is validated using HPLC (≥97% purity thresholds as in and ) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride?

- NMR Spectroscopy : , , and NMR identify structural motifs (e.g., trifluoromethyl groups at ~-60 ppm in NMR) .

- Mass Spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., m/z 311.1 in ) .

- HPLC : Reverse-phase chromatography with UV detection ensures purity (e.g., 97.34% purity in ) .

- X-ray Crystallography : Resolves stereochemical ambiguities (as demonstrated in for related imidazo-pyridinium salts) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

The trifluoromethyl group enhances metabolic stability and bioavailability by:

- Reducing Basicity : Electron-withdrawing effects lower the pKa of adjacent amines, improving membrane permeability .

- Conformational Rigidity : The CF group restricts rotational freedom, optimizing target binding (e.g., in kinase inhibitors like ponatinib hydrochloride, ) .

- Hydrophobic Interactions : Direct van der Waals contacts with hydrophobic protein pockets enhance affinity (observed in Protein Data Bank analyses, ) .

Q. How can researchers address contradictions in receptor binding data for 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride derivatives?

- Structural-Activity Relationship (SAR) Studies : Compare binding affinities of analogs with varying substituents (e.g., ’s pyrazolo-pyridine derivatives) .

- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., VEGFR2/KDR in ) to identify key binding motifs .

- Pharmacodynamic Replication : Validate results across multiple assays (e.g., cAMP modulation in ’s cinacalcet hydrochloride studies) .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Salt Selection : Hydrochloride salts improve solubility and crystallinity (e.g., and ) .

- pH Buffering : Adjust formulation pH to minimize amine protonation/deprotonation shifts (critical for oral bioavailability) .

- Lyophilization : Stabilize aqueous solutions for long-term storage (as in ’s protocols for cyclopropane derivatives) .

Q. How do stereochemical variations impact the biological activity of 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride?

- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralcel columns) or asymmetric synthesis (’s (R)-configured amines) to isolate enantiomers .

- Biological Testing : Compare IC values of enantiomers in target assays (e.g., ’s ponatinib derivatives show stereospecific kinase inhibition) .

Experimental Design & Data Analysis

Q. What controls are essential in cytotoxicity assays for this compound?

- Positive Controls : Use established cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.

- Solvent Controls : Account for DMSO/ethanol effects on cell viability ( uses DMSO-d6 for NMR without cytotoxicity noted) .

- Metabolic Competence : Include liver microsomes or S9 fractions to assess metabolite toxicity (as in ’s ADME profiling) .

Q. How should researchers interpret conflicting solubility data across different solvent systems?

- Solvent Polarity : Test solubility in water, DMSO, and ethanol (e.g., ’s 3-chloro-N,N-dimethylpropan-1-amine hydrochloride has variable solubility) .

- Co-Solvency Approaches : Use blends like PEG-400/water to enhance solubility (applied in ’s LY2409881 formulation) .

Case Studies & Troubleshooting

Q. How can batch-to-batch variability in synthesis be minimized?

Q. What are common pitfalls in crystallizing 3-(Trifluoromethyl)pyrrolidin-1-amine hydrochloride, and how are they resolved?

- Polymorphism : Screen multiple solvents (e.g., ethanol/acetone mixtures) to isolate stable crystal forms .

- Hydration/Desolvation : Use controlled drying (e.g., vacuum desiccation) to avoid hydrate formation (as in ’s cyclopropane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.